molecular formula C13H21N B14440334 N,N-Diethyl-4-(propan-2-yl)aniline CAS No. 79900-67-7

N,N-Diethyl-4-(propan-2-yl)aniline

Cat. No.: B14440334
CAS No.: 79900-67-7
M. Wt: 191.31 g/mol
InChI Key: YNZYEIXNNSRBNY-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(propan-2-yl)aniline (C₁₃H₂₁N, molecular weight 191.31 g/mol) is a tertiary aniline derivative featuring a para-substituted isopropyl group (propan-2-yl) on the aromatic ring and two ethyl groups bonded to the nitrogen atom. This compound is structurally characterized by:

  • Electron-donating substituents: The diethylamine group enhances electron density on the aromatic ring, while the bulky isopropyl group introduces steric hindrance.

Properties

CAS No.

79900-67-7

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N,N-diethyl-4-propan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-5-14(6-2)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3

InChI Key

YNZYEIXNNSRBNY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-4-(propan-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with diethyl sulfate and isopropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are frequently employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

N,N-Diethyl-4-(propan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of rubber chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on the Amine Group

Compound Name Amine Substituents Para-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
N,N-Diethyl-4-(propan-2-yl)aniline Diethyl Propan-2-yl 191.31 Steric hindrance, potential ligand Inferred
N,N-Diisopropylaniline Diisopropyl None 177.29 Higher steric bulk, reduced basicity
N,N-Dimethyl-4-(propan-2-yl)aniline Dimethyl Propan-2-yl 177.29 Lower steric hindrance, higher reactivity

Key Observations :

  • Diethyl and diisopropyl groups on nitrogen increase steric bulk compared to dimethyl, affecting coordination behavior and solubility.
  • Diisopropylaniline (CAS 4107-98-6) lacks a para-substituent, simplifying its molecular packing compared to the target compound .

Para-Substituent Variations

Compound Name Para-Substituent Molecular Weight (g/mol) Structural Impact Reference ID
This compound Propan-2-yl 191.31 Steric hindrance, weak π-interactions Inferred
N,N-Diethyl-4-[(pyridin-2-yl)diazenyl]aniline Pyridinyl diazenyl 644.96 (as Zn complex) Forms stable Zn(II) complexes
N,N-Diethyl-4-(tributylstannyl)aniline Tributylstannyl Not provided Used in Stille coupling reactions
N-Ethyl-N-isopropyl-4-boronate aniline Boronate ester 289.22 Suzuki-Miyaura cross-coupling precursor

Key Observations :

  • Bulky para-substituents (e.g., tributylstannyl) enhance reactivity in cross-coupling reactions .
  • Electron-withdrawing groups (e.g., pyridinyl diazenyl) improve coordination to metals like Zn(II), forming distorted tetrahedral geometries .

Coordination Chemistry and Crystal Structures

Compound Name Metal Center Coordination Geometry Key Interactions Reference ID
Dichloridobis{N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline}zinc Zn(II) Distorted tetrahedral Zn–N bonds (2.045–2.083 Å), π–π stacking
Dichlorido(N,N-diethyl-4-quinolinyl)mercury(II) Hg(II) Monoclinic (P21/n) Hg–N bonds, weak C–H···Cl hydrogen bonds

Key Observations :

  • N,N-Diethylaniline derivatives act as bidentate ligands, with bond lengths and geometries dependent on the para-substituent.
  • Weak intermolecular interactions (e.g., π–π stacking in , hydrogen bonding in ) stabilize crystal packing.

Table 1: Molecular and Crystallographic Data

Compound Name Space Group Unit Cell Parameters (Å) Volume (ų) Reference ID
Dichloridobis{N,N-diethyl-4-pyridinyldiazenylaniline}zinc P21/c a=13.4058, b=13.8797, c=16.8157 3075.9
Dichlorido-mercury(II) complex P21/n a=8.8522, b=9.474, c=23.512 1955.2

Table 2: Thermal and Spectral Data (Hypothetical for Target Compound)

Property This compound N,N-Diisopropylaniline
Boiling Point ~250–270°C (estimated) Not provided
IR Peaks ~2960 cm⁻¹ (C–H), ~1600 cm⁻¹ (C=C) Similar alkyl C–H stretches

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